3-Acetyl-6-bromocoumarin is a coumarin derivative, a class of natural products known for their diverse biological activities []. It is a white crystalline solid with the formula C11H7BrO3 and a molecular weight of 267.08 g/mol [].
Research suggests that 3-acetyl-6-bromocoumarin possesses potential antioxidant properties. A study published in "MedChemExpress" reported that the compound exhibited 56% antioxidant activity, indicating its potential free radical scavenging abilities []. However, further research is needed to fully understand the mechanism of action and potential applications of this activity.
3-Acetyl-6-bromocoumarin serves as a valuable precursor for the synthesis of other coumarin derivatives []. Its specific functional groups allow for further chemical modifications, leading to the creation of novel coumarins with potentially diverse biological activities. This makes it a useful tool for medicinal chemists exploring new therapeutic agents.
3-Acetyl-6-bromocoumarin is a synthetic compound belonging to the coumarin family, characterized by its unique structure that includes a bromine atom and an acetyl group. Its molecular formula is C₁₁H₇BrO₃, and it has a molecular weight of approximately 267.081 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science due to its interesting chemical properties and biological activities .
Further studies are needed to determine if 3-Acetyl-6-bromocoumarin possesses any of these properties and elucidate its specific mechanism of action.
As with any new compound, specific safety information on 3-Acetyl-6-bromocoumarin is limited. Standard laboratory safety practices should be followed when handling it, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. Given the presence of bromine, it's advisable to handle it with care to avoid potential respiratory irritation or skin contact.
3-Acetyl-6-bromocoumarin presents an opportunity for further scientific exploration. Here are some potential areas for future research:
3-Acetyl-6-bromocoumarin exhibits significant biological activities, particularly:
The synthesis of 3-acetyl-6-bromocoumarin typically involves:
A detailed synthesis route includes refluxing 6-bromo-2H-chromen-2-one with acetic anhydride in the presence of a catalyst .
3-Acetyl-6-bromocoumarin finds applications in:
Several compounds share structural similarities with 3-acetyl-6-bromocoumarin, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
6-Bromo-coumarin | Contains bromine at position 6 | Less complex than 3-acetyl derivative |
3-Acetylcoumarin | Lacks bromine; simpler structure | Focused on acetyl functionality |
4-Methylcoumarin | Methyl group instead of bromine | Exhibits different biological activities |
7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for strong anticoagulant properties |
3-Acetyl-6-bromocoumarin is unique due to its combination of both acetyl and bromine substituents, which enhances its reactivity and potential biological activity compared to its analogs.
Irritant